molecular formula C7H14O2Se B12563819 Ethyl [(propan-2-yl)selanyl]acetate CAS No. 190599-98-5

Ethyl [(propan-2-yl)selanyl]acetate

Cat. No.: B12563819
CAS No.: 190599-98-5
M. Wt: 209.16 g/mol
InChI Key: AAXWGEMUEPAROW-UHFFFAOYSA-N
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Description

Ethyl [(propan-2-yl)selanyl]acetate is an organic compound with the molecular formula C₇H₁₄O₂Se. It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This compound is notable for containing selenium, an element that imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(propan-2-yl)selanyl]acetate typically involves the esterification of ethyl acetate with a selenium-containing reagent. One common method is the reaction of ethyl acetate with isopropyl selenide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of selenium-containing precursors in large-scale esterification processes is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(propan-2-yl)selanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Ethyl [(propan-2-yl)selanyl]alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl [(propan-2-yl)selanyl]acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant properties due to the presence of selenium.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of selenium-based drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials that require selenium incorporation.

Mechanism of Action

The mechanism of action of ethyl [(propan-2-yl)selanyl]acetate involves its interaction with molecular targets through its ester and selenium functional groups. The selenium atom can participate in redox reactions, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active selenium-containing moiety, which can then interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester without selenium, used as a solvent.

    Isopropyl selenide: Contains selenium but lacks the ester functionality.

    Methyl [(propan-2-yl)selanyl]acetate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to the combination of its ester functionality and the presence of selenium. This dual functionality allows it to participate in a wide range of chemical reactions and imparts unique properties that are not found in simpler esters or selenium compounds alone.

Properties

CAS No.

190599-98-5

Molecular Formula

C7H14O2Se

Molecular Weight

209.16 g/mol

IUPAC Name

ethyl 2-propan-2-ylselanylacetate

InChI

InChI=1S/C7H14O2Se/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3

InChI Key

AAXWGEMUEPAROW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[Se]C(C)C

Origin of Product

United States

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